![molecular formula C13H14BrNO3S B2885331 5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide CAS No. 1797182-57-0](/img/structure/B2885331.png)
5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of furan carboxamides and has a molecular weight of 365.32 g/mol.
Scientific Research Applications
Palladium-Catalysed Arylation of Heteroaromatics
Palladium-catalyzed direct arylation using esters as blocking groups at C2 of bromofuran and bromothiophene derivatives facilitates the formation of biheteroaryls in high yields. This method prevents the formation of dimers or oligomers, allowing for efficient synthesis of diarylated furan derivatives, which could be relevant for the synthesis of complex molecules including 5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide (Fu, Zhao, Bruneau, & Doucet, 2012).
Synthesis of Functionalized Furan-2-carboxamides
The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives and their evaluation for antibacterial activities against drug-resistant bacteria indicate the pharmaceutical relevance of furan carboxamide derivatives. This suggests that similar compounds, including the target molecule, might possess significant biological activities (Siddiqa et al., 2022).
Antioxidative and Anti-inflammatory Applications
Furan derivatives from the red seaweed Gracilaria opuntia have been found to exhibit antioxidative and anti-inflammatory activities in vitro, suggesting potential therapeutic applications of furan-based compounds in managing inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Biobased Polyesters Synthesis
The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks indicates the potential of furan-based compounds in the development of sustainable materials. This approach underscores the relevance of such compounds in green chemistry and material science (Jiang et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antagonists for the αvβ3 receptor and the somatostatin sst 3 receptor . These receptors play crucial roles in cell adhesion and hormone regulation, respectively.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecules.
Biochemical Pathways
The involvement of similar compounds in the synthesis of receptor antagonists suggests that this compound could potentially interfere with the signaling pathways associated with these receptors .
Pharmacokinetics
The solubility of similar compounds in water and their stability under various conditions could potentially influence their bioavailability .
Result of Action
The potential involvement of this compound in the synthesis of receptor antagonists suggests that it could potentially inhibit the activity of these receptors, thereby modulating their downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of strong oxidizing agents should be avoided as they could potentially react with the compound . Additionally, the compound should be stored in a cool and dark place to preserve its stability .
properties
IUPAC Name |
5-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-8-3-5-11(19-8)10(17-2)7-15-13(16)9-4-6-12(14)18-9/h3-6,10H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZHDRKVGCBVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=C(O2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide |
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